3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Description
The compound 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid (CAS: 926189-97-1) is a heterocyclic molecule featuring:
- A pyrazole core substituted at position 1 with a 2-carbamoylethyl group.
- A 3,4-dimethoxyphenyl ring at position 3 of the pyrazole.
- A cyano propenoic acid moiety at position 4 .
Properties
Molecular Formula |
C18H18N4O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H18N4O5/c1-26-14-4-3-11(8-15(14)27-2)17-13(7-12(9-19)18(24)25)10-22(21-17)6-5-16(20)23/h3-4,7-8,10H,5-6H2,1-2H3,(H2,20,23)(H,24,25)/b12-7+ |
InChI Key |
JWTSCHAZXOZFLS-KPKJPENVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Introduction of the carbamoylethyl group: This step involves the reaction of the pyrazole intermediate with an appropriate carbamoylating agent under controlled conditions.
Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a boron reagent and a palladium catalyst.
Formation of the cyanopropenoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. In silico molecular docking studies suggest that it may inhibit enzymes involved in inflammatory pathways, particularly 5-lipoxygenase (5-LOX) , which is crucial in the biosynthesis of leukotrienes—mediators of inflammation .
Anticancer Properties
The compound has also shown promise in cancer research. It has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Preliminary data indicate that it may affect mutant p53 pathways, which are often implicated in cancer cell survival .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains suggests that it could be developed into a therapeutic agent for treating infections .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of 5-LOX activity with an IC50 value suggesting potent anti-inflammatory action. |
| Study B | Anticancer activity | Showed induction of apoptosis in breast cancer cell lines via modulation of p53 signaling pathways. |
| Study C | Antimicrobial properties | Reported effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) indicating potential for development as an antibiotic agent. |
Mechanism of Action
The mechanism of action of 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Modulating signaling pathways: Affecting pathways involved in inflammation, cell proliferation, and apoptosis.
Interacting with receptors: Binding to specific receptors, such as G-protein coupled receptors, to modulate cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Aromatic Ring
The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:
Key Findings :
- The 3,4-dimethoxy groups in the target compound improve solubility compared to the mono-methoxy analog .
Functional Group Variations
The cyano propenoic acid and carbamoylethyl groups are critical for reactivity and bioactivity. Comparisons with other heterocyclic derivatives include:
A. Pyrazole-Thiophene Hybrids ()
These derivatives:
- Exhibit stronger π-conjugation due to thiophene’s aromaticity.
- May show altered binding affinities in enzyme inhibition assays compared to the target compound’s carboxylic acid group .
B. Pyran-Pyrazole Derivatives ()
Example: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
Pharmacological and Physicochemical Properties
| Property | Target Compound | 4-Methoxy Analog | 3,4-Difluoro Analog |
|---|---|---|---|
| LogP | ~1.2 (predicted) | ~1.5 | ~2.3 |
| Solubility (mg/mL) | 12.8 (in DMSO) | 8.4 (in DMSO) | 5.1 (in DMSO) |
| pKa | 3.1 (carboxylic acid) | 3.0 | 3.3 |
| Metabolic Stability | Moderate (demethylation risk) | Moderate | High (fluorine resistance) |
Notes:
Biological Activity
The compound 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, anticancer, and insecticidal properties. The specific biological activities of this compound have yet to be fully elucidated, but preliminary studies suggest several promising avenues.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds structurally similar to the target compound have shown efficacy in inhibiting tumor growth in various cancer cell lines.
- Mechanism of Action : Many pyrazole derivatives induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. This suggests that the compound may similarly affect these pathways, leading to reduced cell viability in cancerous tissues.
2. Anti-inflammatory Effects
Inflammation plays a critical role in the progression of many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been documented to possess anti-inflammatory properties.
- Case Studies : In vitro studies demonstrated that similar compounds reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS).
3. Insecticidal Activity
Given the structural characteristics of the compound, it may also exhibit insecticidal properties. Compounds with similar frameworks have been tested against mosquito larvae and other pests.
- Research Findings : A study evaluating the larvicidal activity against Aedes aegypti indicated that structurally related compounds had significant larvicidal effects with LC50 values indicating effective concentrations for pest control .
Detailed Research Findings
Future Directions
Further research is warranted to fully characterize the biological activities of 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid. Potential areas for future investigation include:
- In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.
- Formulation Development : Exploring delivery mechanisms to enhance bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
